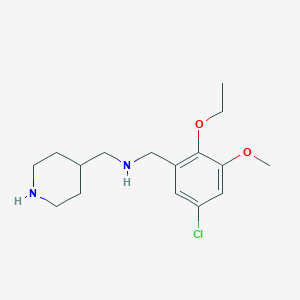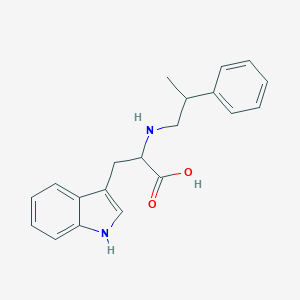![molecular formula C20H26N2O3 B271661 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B271661.png)
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide, also known as GW501516, is a synthetic drug that was developed in the 1990s for its potential use in treating metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding and athletic communities due to its ability to enhance physical performance and endurance. Despite its potential benefits, the use of GW501516 is controversial due to its potential health risks and lack of regulatory approval for human use.
作用機序
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, which can improve energy metabolism and reduce lipid accumulation in tissues. Additionally, it can increase the expression of genes involved in mitochondrial biogenesis, which may improve endurance and physical performance.
Biochemical and Physiological Effects:
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide has been shown to have several biochemical and physiological effects in animal models, including increased fatty acid oxidation, improved insulin sensitivity, and decreased inflammation. Additionally, it has been shown to increase endurance and physical performance in mice, rats, and dogs. However, the effects of 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide in humans are not well understood, and its safety and efficacy have not been established.
実験室実験の利点と制限
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide has several advantages for use in lab experiments, including its ability to activate PPARδ and improve energy metabolism. However, its potential health risks and lack of regulatory approval for human use are significant limitations. Additionally, the use of 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide in animal models may not accurately reflect its effects in humans, and further research is needed to establish its safety and efficacy.
将来の方向性
There are several potential future directions for research on 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide, including its use in treating metabolic and cardiovascular diseases, its potential as a performance-enhancing drug, and its effects on aging and longevity. Additionally, further research is needed to establish its safety and efficacy in humans and to determine the optimal dosing and administration protocols.
合成法
The synthesis of 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide involves several steps, including the reaction of 4-chloro-2-methoxyphenol with 1-phenylbutylamine to form the intermediate 4-{[(1-phenylbutyl)amino]methyl}-2-methoxyphenol. This intermediate is then reacted with chloroacetyl chloride to form the final product, 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide.
科学的研究の応用
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide has been extensively studied for its potential use in treating metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase HDL cholesterol levels, and decrease triglyceride levels in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in treating cardiovascular disease.
特性
製品名 |
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC名 |
2-[2-methoxy-4-[(1-phenylbutylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H26N2O3/c1-3-7-17(16-8-5-4-6-9-16)22-13-15-10-11-18(19(12-15)24-2)25-14-20(21)23/h4-6,8-12,17,22H,3,7,13-14H2,1-2H3,(H2,21,23) |
InChIキー |
PSZJRTGWXNBCPG-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC |
正規SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)



![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)

![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)


![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
